Structural Comparison: 2,4-Difluoro vs. 2,6-Difluoro Isomer – Impact on BRD4 Bromodomain Binding Affinity
The target compound (2,4-difluoro substitution, para-oxopyrrolidine) can be directly compared to the 2,6-difluoro isomer (2,6-difluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide, PubChem CID 8841881) which has been co-crystallized with the first bromodomain of human BRD4 (PDB: 5TI6) at a resolution of 1.70 Å [1]. The 2,6-difluoro isomer is a validated BRD4 inhibitor identified through computational screening; however, the distinct fluorine positions (2,4 vs. 2,6) and oxopyrrolidine attachment (para vs. meta) are expected to yield different binding modes and affinities as demonstrated in the ACS Omega study, where multiple N-[3-(2-oxo-pyrrolidinyl)phenyl]-benzenesulfonamide derivatives exhibited varying affinities for BRD4(BD1) [2].
| Evidence Dimension | BRD4(BD1) binding – structural basis for differentiation |
|---|---|
| Target Compound Data | No direct BRD4 IC50 or Kd data publicly available for CAS 941958-26-5 |
| Comparator Or Baseline | 2,6-difluoro isomer (CID 8841881): Co-crystallized with BRD4(BD1), PDB 5TI6, resolution 1.70 Å [1] |
| Quantified Difference | Known cocrystal structure for the 2,6-isomer; no cocrystal structure or binding affinity data reported for the 2,4-isomer |
| Conditions | X-ray crystallography of recombinant human BRD4 bromodomain 1, PDB deposition |
Why This Matters
The absence of BRD4 binding data for the target compound represents a significant knowledge gap that procurement of the exact CAS-matched compound would address, enabling direct head-to-head comparison with the 2,6-isomer to determine the impact of fluorine substitution pattern on BRD4 inhibition.
- [1] RCSB PDB. 5TI6: CRYSTAL STRUCTURE OF THE FIRST BROMODOMAIN OF HUMAN BRD4 IN COMPLEX WITH INHIBITOR 8841881. Deposited 2016-10-01. View Source
- [2] Allen, B.K.; Mehta, S.; Ember, S.W.J.; Zhu, J.Y.; Schonbrunn, E.; Ayad, N.G.; Schurer, S.C. Identification of a Novel Class of BRD4 Inhibitors by Computational Screening and Binding Simulations. ACS Omega 2017, 2, 4760-4771. View Source
